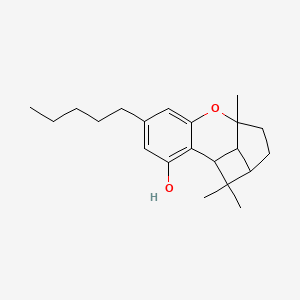

Cannabicyclol

Description

Structure

3D Structure

Properties

CAS No. |

21366-63-2 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1 |

InChI Key |

IGHTZQUIFGUJTG-QSMXQIJUSA-N |

SMILES |

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |

Synonyms |

cannabicyclol |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of Cannabicyclol

Distribution and Variability in Cannabis sativa Cultivars and Plant Maturation

Cannabicyclol (CBL) is considered a minor cannabinoid, meaning it is typically found in trace amounts within the Cannabis sativa plant acslab.commdpi.com. Its presence and concentration can vary significantly among different cultivars and can also be influenced by the plant's maturation stage mdpi.comfrontiersin.org. Research indicates that CBL is not directly synthesized by the plant in large quantities but rather forms as a degradation product of CBC acslab.comgvbbiopharma.compharma-lab.eu. Consequently, strains that are rich in CBC may potentially yield higher amounts of CBL, especially as they age acslab.com. Specific cultivars, such as Blue Cadillac and Maui Dream, have been noted for potentially higher CBC concentrations, which could correlate with increased CBL content, though the exact levels are still considered trace acslab.com.

The variability in cannabinoid profiles, including CBL, is influenced by both genetic background and environmental factors during cultivation, such as light, temperature, and nutrient availability mdpi.com. Furthermore, cannabinoid content can differ between various parts of the plant, and the timing of maturation can affect the chemical profile observed mdpi.comfrontiersin.org.

Non-Enzymatic Formation Pathways from Cannabichromene (B1668259) (CBC)

This compound (CBL) primarily arises from the degradation of cannabichromene (CBC) through non-enzymatic processes acslab.comciliconplus.comgvbbiopharma.compharma-lab.eu. This transformation occurs when CBC is exposed to environmental factors that promote its breakdown acslab.comciliconplus.comgvbbiopharma.com. Specifically, CBL is formed when CBC undergoes oxidation, a chemical change that can be triggered by exposure to oxygen, heat, or ultraviolet (UV) light acslab.comciliconplus.comcaymanchem.comsunsetlakecbd.com. This process is analogous to how cannabinol (B1662348) (CBN) is formed from THC gvbbiopharma.com.

The conversion of CBC to CBL involves a [2+2] cycloaddition reaction, often described as photo-oxidation, particularly when UV light is involved caymanchem.com. Acidic conditions can also facilitate this conversion google.com. While CBC itself is biosynthesized from cannabigerolic acid (CBGA) via cannabichromenic acid (CBCA), the subsequent transformation to CBL is a degradation pathway rather than a direct biosynthetic step pharma-lab.eumdpi.comresearchgate.netnih.gov.

Influence of Environmental Factors on this compound Formation (e.g., Light, Heat, Oxidation)

Environmental factors play a critical role in the degradation of CBC and the subsequent formation of CBL.

Light (UV Exposure): Ultraviolet light is a significant factor in the conversion of CBC to CBL. The exposure of CBC to UV radiation can induce a [2+2] cycloaddition reaction, leading to the formation of CBL caymanchem.comacs.org. This makes light exposure a key environmental trigger for CBL generation.

Heat: Elevated temperatures can also accelerate the degradation of CBC and its conversion into CBL acslab.comciliconplus.comcaymanchem.com. Similar to light, heat can promote the oxidative processes that transform CBC sunsetlakecbd.com.

Oxidation: Exposure to atmospheric oxygen is a fundamental aspect of the degradation process that leads to CBL formation from CBC gvbbiopharma.comcaymanchem.comsunsetlakecbd.com. Oxidation involves the loss of hydrogen atoms or the gain of oxygen atoms in the cannabinoid molecule, altering its structure and properties sunsetlakecbd.com.

These environmental influences mean that CBL can be considered a marker for the storage conditions of CBC-containing materials, indicating exposure to light and heat over time caymanchem.com.

Theoretical Considerations in this compound Biosynthesis within Broader Cannabinoid Pathways

While CBL is not directly biosynthesized by enzymes in the primary cannabinoid pathway, its formation is intrinsically linked to the broader metabolic network of Cannabis sativa mdpi.comnih.govoup.com. The fundamental precursor for all major cannabinoids, including CBC, is cannabigergerolic acid (CBGA) researchgate.netnih.govoup.commdpi.com. CBGA is synthesized from olivetolic acid (OA) and geranyl pyrophosphate (GPP) researchgate.netoup.commdpi.com.

The pathway then proceeds with enzymes like cannabichromenic acid synthase (CBCAS) converting CBGA into cannabichromenic acid (CBCA), which subsequently decarboxylates to form CBC mdpi.comresearchgate.netnih.govresearchgate.net. CBL arises from the degradation of CBC, not from a direct enzymatic conversion of CBGA or other primary cannabinoid precursors acslab.comgvbbiopharma.compharma-lab.eu. Therefore, theoretical considerations of CBL biosynthesis place it as a secondary degradation product, influenced by the availability of CBC and environmental conditions, rather than a product of a dedicated biosynthetic enzyme pharma-lab.eunih.gov. Its existence highlights the dynamic and sometimes degradative nature of cannabinoid metabolism within the plant and post-harvest sunsetlakecbd.comnih.gov.

Advanced Synthetic Methodologies for Cannabicyclol

Total Synthesis Approaches and Reaction Mechanisms

Total synthesis provides a route to cannabinoids from non-cannabinoid starting materials, offering scalability and the potential for analogue creation. chemrxiv.org A unified strategy for chromane (B1220400) natural products containing a cyclobutane (B1203170) ring, such as cannabicyclol, involves an initial oxa-[3+3] annulation to construct the core chromane nucleus, followed by a cycloaddition to form the characteristic cyclobutane ring. acs.orgnih.gov

A key step in the total synthesis of this compound is the acid-promoted, intramolecular cationic [2+2] cycloaddition. acs.org This reaction mechanism is central to forming the fused cyclobutane ring structure of CBL. In a notable synthesis, a cannabichromene (B1668259) analogue was treated with trifluoroacetic acid in dichloromethane (B109758) at 0°C. researchgate.net This acid-catalyzed process induced a cationic [2π+2π] cyclization, yielding this compound in 74% yield. researchgate.net This approach, however, also produced a 9% yield of the byproduct cannabicitran (B163044) (CBT). researchgate.net The strategy can be performed sequentially or in a tandem manner, providing an efficient route to this family of natural products. acs.orgnih.gov

To improve upon yield and selectivity, alternative Lewis acid promoters have been explored. An iron(III) chloride (FeCl3)-promoted pathway was developed for the cyclization of the same CBC-type precursor. researchgate.net This method, utilizing FeCl3 in fluorobenzene, demonstrated higher efficiency, affording this compound in a 79% yield. researchgate.net A significant advantage of this technique is its high selectivity; it completely avoided the formation of the cannabicitran (CBT) byproduct that was observed with the trifluoroacetic acid-mediated approach. researchgate.net

Semi-Synthetic Conversion from Precursor Cannabinoids (e.g., Cannabichromene)

Semi-synthetic methods leverage the natural abundance of precursor cannabinoids, most notably cannabichromene (CBC), to produce CBL. CBC is the direct precursor to CBL, and its conversion is a key transformation, occurring both naturally and under controlled laboratory conditions. mdpi.comcaymanchem.com

The intramolecular cyclization of CBC to CBL can be efficiently promoted through the use of various catalysts. google.com Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid, can facilitate this conversion. researchgate.netuniupo.it In addition to homogenous acid catalysts, heterogeneous materials are also effective. Methods have been developed that involve contacting CBC with an acidic heterogeneous material, such as activated montmorillonite, to form a product mixture containing CBL. google.com This approach is advantageous as it can be applied to complex mixtures like cannabis extracts or distillates, reducing the need for highly pure starting materials. google.com

The formation of this compound from cannabichromene was first identified as a photochemical process. nih.govbgu.ac.il Exposure of CBC to ultraviolet (UV) light induces an intramolecular [2+2] photocycloaddition, resulting in the formation of CBL. caymanchem.comgoogle.comresearchgate.net This conversion is a recognized degradation pathway for CBC when exposed to sunlight. mdpi.com Beyond photochemical means, oxidative methods can also be employed. The conversion of CBC to CBL can be achieved by contacting the precursor with a radical initiator. google.com

Methodologies for High-Purity this compound Synthesis

Achieving high purity is critical for the use of CBL in analytical standards and scientific research. Following synthesis, purification of the product mixture is necessary to isolate CBL. Methodologies have been developed to provide CBL at purities of 85%, 90%, 95%, or even greater than 99%. google.com

One of the primary techniques for obtaining high-purity CBL is crystallization. google.com This process can yield a crystalline CBL isolate with a purity of at least 95%. google.com For separating the individual enantiomers of chiral molecules like CBL, preparative chiral chromatography is a powerful tool. Chiral stationary phases (CSPs), specifically polysaccharide-based columns such as CHIRALPAK® IK, have been successfully used for the analytical and preparative separation of this compound enantiomers. nih.gov This allows for the isolation of specific stereoisomers, which is essential for detailed pharmacological studies.

Data Tables

Table 1: Comparison of Synthetic Methods for this compound (CBL)

| Method Type | Strategy | Precursor | Catalyst/Reagent | Yield | Key Findings |

| Total Synthesis | Cationic [2+2] Cycloaddition | (R)-7-butyl-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol | Trifluoroacetic Acid (TFA) | 74% | Produces 9% cannabicitran (CBT) byproduct. researchgate.net |

| Total Synthesis | FeCl3-Promoted Cycloaddition | (R)-7-butyl-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol | Iron(III) Chloride (FeCl3) | 79% | Highly selective; no CBT byproduct is formed. researchgate.net |

| Semi-Synthesis | Catalytic Conversion | Cannabichromene (CBC) | Acidic Heterogeneous Material (e.g., Montmorillonite) | >10% | Effective on impure starting materials like extracts. google.com |

| Semi-Synthesis | Photochemical Conversion | Cannabichromene (CBC) | UV Light | Variable | Involves a [2+2] photocycloaddition mechanism. caymanchem.comgoogle.com |

Table 2: Techniques for High-Purity this compound Purification

| Purification Technique | Description | Achievable Purity | Reference |

| Crystallization | Isolation of CBL from a solution to form a pure crystalline solid. | ≥95% up to >99% | google.com |

| Preparative Chiral Chromatography | Separation of CBL enantiomers using a chiral stationary phase (e.g., CHIRALPAK® IK). | Enantiomerically Pure | nih.gov |

Analytical Chemistry Techniques for Cannabicyclol Research

Chromatographic Methodologies for Isolation and Quantification

Chromatography is a fundamental technique for separating individual components from a mixture, making it indispensable for cannabinoid analysis. cannabissciencetech.com Various chromatographic methods are employed to isolate and quantify CBL, each offering distinct advantages in terms of selectivity, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV, DAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a preferred method for cannabinoid analysis because it can analyze compounds in their native acidic and neutral forms without the need for chemical derivatization, which is often required in gas chromatography. cannabissciencetech.comum.edu.mtd-nb.info HPLC systems are frequently coupled with various detectors to provide comprehensive qualitative and quantitative data.

For CBL analysis, UV detection is common, with studies indicating that the compound absorbs well at specific wavelengths; for instance, a UV detection wavelength of 290 nm has been successfully used for CBL. nih.gov While HPLC with UV or Diode-Array Detection (DAD) is considered a robust and cost-effective gold standard for quantifying major cannabinoids, Mass Spectrometry (MS) detection offers superior sensitivity and specificity. mdpi.comnih.govmdpi.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful for identifying and quantifying trace-level cannabinoids in complex samples, as it can distinguish between co-eluting compounds. nih.gov

A significant area of research for CBL involves chiral separation, as the molecule possesses chiral centers. nih.gov Specialized chiral stationary phases are used to resolve its enantiomers. Research has demonstrated the successful separation of CBL enantiomers using polysaccharide-based chiral stationary phases, such as CHIRALPAK® IK, with non-traditional mobile phases. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for cannabinoid analysis. ljmu.ac.ukresearchgate.net In GC-MS, the sample is vaporized and separated based on its components' volatility and interaction with a stationary phase within a capillary column. news-medical.net The separated compounds are then ionized and detected by a mass spectrometer, which provides a unique mass spectrum or "fingerprint" for identification. news-medical.netresearchgate.net

GC-MS has been successfully used to identify CBL in various samples. ljmu.ac.ukresearchgate.net Unlike acidic cannabinoids that require a derivatization step to prevent decarboxylation at the high temperatures used in GC, neutral cannabinoids like CBL can be analyzed directly. nih.govresearchgate.net The mass spectra for CBL have been documented, aiding in its positive identification in complex mixtures. researchgate.net While standard GC-MS is widely used, advanced techniques like two-dimensional GC-MS (2D-GC-MS) can offer enhanced separation for extremely complex samples. ljmu.ac.uk

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-Layer Chromatography (TLC) serves as a cost-effective, rapid, and simple method for the preliminary screening of cannabinoids. bohrium.comresearchgate.net This technique involves spotting a sample extract onto a plate coated with a stationary phase, such as silica gel, and developing it in a sealed chamber with a suitable mobile phase. bohrium.com After development, cannabinoids are visualized using a chromogenic reagent, like Fast Blue B or Fast Blue BB salts, which produces colored spots. bohrium.comnih.gov

While primarily qualitative or semi-quantitative, TLC is highly valuable for quickly assessing the presence of cannabinoids in a sample before employing more resource-intensive methods like HPLC or GC-MS. bohrium.com To improve separation, modified TLC plates, such as those impregnated with silver nitrate (Ag(I)), can be used. acs.org This approach separates cannabinoids based on the number of olefinic double bonds in their structure, as compounds with more double bonds have a stronger affinity for the silver ions and are retained more strongly on the plate. nih.govacs.org

Advanced Spectroscopic Techniques for Structural Elucidation Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information about a molecule. eurekaselect.comjchps.com For a compound like this compound, spectroscopic techniques are essential for confirming its identity and determining its precise three-dimensional structure.

X-ray Crystallography for Absolute Stereochemical Configuration

X-ray crystallography is regarded as the definitive method for determining the absolute stereochemical configuration of a chiral molecule. nih.govresearchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed 3D model of its atomic arrangement.

While growing suitable crystals of some cannabinoids can be challenging, the absolute stereochemistry of the related cannabinoid, cannabichromene (B1668259) (CBC), was successfully determined through a CBL-based intermediate. escholarship.org Researchers converted CBC into a this compound analog to prevent potential racemization and facilitate crystallization. escholarship.orgfigshare.com The subsequent X-ray crystallographic analysis of this CBL analog unequivocally established its absolute configuration, which in turn confirmed the stereochemistry of natural CBC. escholarship.orgfigshare.com This work highlights the critical role of X-ray crystallography and CBL derivatives in resolving complex stereochemical questions within cannabinoid research.

Challenges in Quantitative Analysis of Trace Cannabinoids in Complex Matrices

The accurate quantification of trace cannabinoids like CBL is complicated by the complexity of the sample matrix, whether it be plant material, oils, or edibles. nih.govresearchgate.net These matrices contain hundreds of other phytochemicals, including other cannabinoids, terpenes, and lipids, that can interfere with the analysis. chromatographyonline.com

A primary challenge is the "matrix effect," where co-extracted compounds suppress or enhance the analytical signal of the target analyte, leading to inaccurate quantification. acs.org For example, research on cannabinoids in chocolate products demonstrated significant matrix interference. acs.org Key findings from this research include:

The degree of signal suppression is directly proportional to the amount of chocolate in the sample. acs.org

The chemical structure of the cannabinoid influences the extent of matrix interference, with cannabinoids having fewer phenolic hydroxyl (-OH) groups experiencing greater signal suppression. acs.org

Matrix effects are more pronounced in chocolate products with a high content of cocoa solids. acs.org

| Factor | Observation | Implication for Analysis | Source |

|---|---|---|---|

| Amount of Matrix (Chocolate) | Directly proportional to the degree of interference. | Higher matrix concentration leads to lower analyte recovery and inaccurate results. | acs.org |

| Analyte Structure (Phenolic -OH groups) | Fewer phenolic -OH groups correlate with increased signal suppression. | The specific structure of a trace cannabinoid like CBL will affect its quantification. | acs.org |

| Matrix Composition (Cocoa Solids) | Higher cocoa content enhances matrix effects. | Dark chocolate presents a greater analytical challenge than milk chocolate. | acs.org |

Overcoming these challenges requires meticulous method development, including effective sample preparation and cleanup steps to remove interfering substances, the use of internal standards, and validation of methods for each specific matrix. nih.govojp.gov The low natural abundance of CBL further complicates its analysis, demanding highly sensitive and selective analytical techniques like LC-MS/MS or GC-MS to achieve reliable quantification. researchgate.net

Preclinical Pharmacological Investigations of Cannabicyclol

Cannabinoid Receptor Interaction Profiling in vitro

Cannabicyclol (CBL) is distinguished from many other phytocannabinoids by its remarkably weak interaction with the primary cannabinoid receptors, CB1R and CB2R. Radioligand binding assays have demonstrated that CBL exhibits a low affinity for both receptors, indicating it does not bind effectively to their orthosteric sites. This lack of significant affinity suggests that the pharmacological profile of CBL is likely not mediated by direct activation or antagonism of the canonical cannabinoid pathways.

Functionally, CBL does not operate as a direct agonist at these receptors. This has been confirmed in cellular assays that measure receptor activation and downstream signaling. Its inability to significantly bind to or activate CB1 and CB2 receptors sets it apart from Δ9-tetrahydrocannabinol (Δ9-THC) and underscores the necessity of exploring alternative molecular targets to understand its biological activity. While some cannabinoids with low orthosteric affinity, such as cannabidiol (CBD), have been identified as allosteric modulators of cannabinoid receptors, similar investigations into CBL's potential allosteric effects are not yet extensively documented.

Table 1: Cannabinoid Receptor Interaction Profile of this compound (CBL) This table summarizes the binding affinity of CBL for CB1 and CB2 receptors.

| Receptor | Interaction Type | Finding |

|---|---|---|

| CB1 Receptor | Binding Affinity | Weak interaction/low affinity |

| CB2 Receptor | Binding Affinity | Weak interaction/low affinity |

Non-Cannabinoid Receptor and Molecular Target Engagements

A significant finding in the pharmacological assessment of this compound is its potent activity at the serotonin (B10506) 5-HT1A receptor. Rather than acting as a direct agonist, CBL functions as a powerful positive allosteric modulator (PAM) of this receptor. As a PAM, CBL binds to a site on the 5-HT1A receptor that is distinct from the serotonin binding site. This action enhances the receptor's response to serotonin.

In vitro functional assays have shown that CBL, at low concentrations, acts as a potent PAM of serotonin-induced activation. This unique modulatory profile distinguishes CBL from other phytocannabinoids and suggests its potential in therapeutic areas where the 5-HT1A receptor plays a critical role, such as in mood and anxiety disorders.

Computational, or in silico, studies have been utilized to predict the potential molecular interactions of this compound with various enzymes. A molecular docking study investigating the interaction between cannabis compounds and targets for Parkinson's disease identified CBL as a promising candidate for inhibiting monoamine oxidase B (MAO-B). The study reported a superior docking score of -10.8 kcal/mol for CBL with the MAO-B protein, suggesting a strong binding affinity. nih.gov MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov It is important to emphasize that these in silico results are predictive and require experimental validation through in vitro and in vivo enzyme inhibition assays to confirm the functional activity of CBL as an MAO-B inhibitor. nih.gov

The broader pharmacological profile of CBL is an active area of investigation. Many phytocannabinoids are known to interact with a variety of molecular targets beyond the endocannabinoid system, including transient receptor potential (TRP) ion channels. nih.govmdpi.comresearchgate.net These channels, such as TRPV1 and TRPA1, are involved in sensory perception and inflammation. While specific experimental data detailing CBL's direct modulatory effects on these and other ion channels are not yet widely available, they represent plausible targets for future research based on the established activities of structurally related cannabinoids.

Mechanistic Cellular Studies in vitro

The effects of this compound at the cellular level are beginning to be explored, although research in this area is not as extensive as for other major cannabinoids. In vitro studies have evaluated the effects of CBL on the viability of Vero cells, where it was found to have a CC50 (half-maximal cytotoxic concentration) of 38 µM. In the context of antiviral research, CBL was also shown to inhibit SARS-CoV-2 spike protein-mediated membrane fusion and reduce the entry of pseudotyped viruses into cells.

While extensive studies on other non-psychoactive phytocannabinoids like CBD have detailed cellular mechanisms related to inflammation and oxidative stress—such as the modulation of NF-κB and MAPK signaling pathways and the reduction of reactive oxygen species (ROS)—similar dedicated mechanistic studies on CBL's effects on these specific intracellular pathways are not yet broadly published. nih.govmdpi.com The existing cellular data provides a foundation for future work to elucidate the specific intracellular signaling cascades that are modulated by this compound.

Table 2: Summary of Investigated Non-Cannabinoid Molecular Targets for this compound (CBL) This table provides an overview of the non-cannabinoid targets of CBL identified in preclinical research.

| Target | Type of Interaction | Method of Investigation | Key Finding | Reference |

|---|---|---|---|---|

| Serotonin 5-HT1A Receptor | Positive Allosteric Modulation | In vitro functional assays | Potently enhances serotonin-induced receptor activation |

| Monoamine Oxidase B (MAO-B) | Potential Inhibition | In silico molecular docking | Superior docking score of -10.8 kcal/mol | nih.gov |

Investigations into Anti-inflammatory Pathways

Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for managing inflammatory conditions. hempati.comrethink-rx.com Early findings indicate that CBL has the potential to reduce inflammation, although some research suggests it may be a weaker anti-inflammatory agent compared to CBD. hempati.comcbdoracle.com One study noted that the concentration of CBL required to inhibit inflammatory prostaglandins was reportedly less than that of other cannabinoids tested in the same experiment. cbdoracle.com The potential for CBL to modulate inflammatory pathways is an area of ongoing interest, with suggestions that it might interact with TRP receptors involved in inflammation and inflammatory pain, similar to its precursor, CBC. gvbbiopharma.com

| Research Area | Finding | Source |

| Inflammatory Response | Preliminary studies show CBL may reduce inflammation. | hempati.comrethink-rx.com |

| Prostaglandin Inhibition | Reported to inhibit inflammatory prostaglandins at a lower concentration than other cannabinoids in one experiment. | cbdoracle.com |

| Comparative Potency | Considered a lesser anti-inflammatory agent than CBD in some contexts. | cbdoracle.com |

Exploration of Neuroprotective Mechanisms

Emerging evidence suggests that CBL may have neuroprotective effects, potentially offering protection to neurons against factors like inflammation and oxidative stress. hempati.comrethink-rx.com This has led to interest in its potential relevance for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. hempati.com

A significant recent finding identified a specific molecular target for CBL within the central nervous system. Research has shown that CBL is a potent positive allosteric modulator of the serotonin 5-HT1A receptor. acs.org This receptor is known to be involved in modulating mood, anxiety, and neuroprotection. acs.org The interaction with the 5-HT1A receptor represents a unique mechanism among cannabinoids and is a primary focus for understanding CBL's potential neuroprotective capabilities. acs.org While one preclinical study proposed CBL as a therapeutic candidate for Parkinson's disease based on computational (in silico) analyses, this hypothesis requires validation through further laboratory (in vitro and in vivo) studies. acs.org

| Mechanism/Target | Observation | Implication |

| Serotonin 5-HT1A Receptor | Acts as a potent positive allosteric modulator. | A key pathway for potential neuroprotective, anxiolytic, and antidepressant effects. acs.org |

| Neuronal Protection | May protect neurons from oxidative stress and inflammation. | Potential relevance for neurodegenerative diseases. hempati.com |

| In Silico Analysis | Proposed as a potential candidate for Parkinson's disease. | Requires experimental validation. acs.org |

Antimicrobial Activity Assessments in Cellular Models

The antimicrobial properties of CBL are an area of preliminary investigation. rethink-rx.com In an era of increasing antibiotic resistance, exploring alternative antimicrobial agents is crucial. rethink-rx.com Research into the antimicrobial effects of various cannabinoids has included CBL, although findings indicate its activity may be limited against certain pathogens. Specifically, studies assessing its effect against methicillin-resistant Staphylococcus aureus (MRSA) found that polycyclic this compound had low activity. nih.gov

| Microorganism | Finding |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Low inhibitory activity observed. nih.gov |

| General Bacteria | Preliminary evidence suggests potential antibacterial activity against certain strains. rethink-rx.com |

Anticonvulsant Mechanism Exploration

Early research has indicated that CBL shows promise for anti-convulsant effects, suggesting potential applications for epilepsy and seizure disorders. hempati.com While the precise mechanisms are not yet fully elucidated, the discovery of CBL's activity at the serotonin 5-HT1A receptor provides a plausible pathway. acs.org The 5-HT1A receptor is a known target implicated in the anticonvulsant properties of other cannabinoids, such as CBD. acs.org CBL's unique and potent modulatory effect on this receptor suggests a potential mechanism through which it could exert anticonvulsant activity, warranting further investigation. acs.org

Mechanistic Insights from Preclinical in vivo Models

The biological properties of this compound remain largely unknown, as very few in vivo studies have been conducted to provide concrete information about the compound's effects in living organisms. acs.org

Evaluation of Biological Activity in Animal Models for Mechanistic Understanding

The limited in vivo research on CBL dates back several decades, with few modern follow-up studies.

A 1970 report summarized by Turner in 1980 demonstrated that at a dose of 10 mg/kg, CBL induced piloerection, increased respiration, and touch-induced irritability in mice. acs.org

In another early study involving rhesus monkeys, a very low intravenous dose of CBL (5.5 μg/kg) was shown to not produce an intoxicating effect on its own. acs.org Furthermore, when co-administered with Δ⁹-THC, this low dose of CBL did not alter the monkey's response to Δ⁹-THC. acs.org

These early animal studies provide the only available in vivo data and underscore the significant knowledge gap regarding CBL's pharmacological profile in a whole-organism setting. acs.org

| Animal Model | Observation |

| Mice | At 10 mg/kg, induced piloerection, increased respiration, and irritability. acs.org |

| Rhesus Monkeys | At a low dose (5.5 μg/kg), showed no intoxicating effect and did not alter the response to Δ⁹-THC. acs.org |

Metabolic Fate and Biotransformation Research

in vitro Metabolic Stability and Metabolite Identification

The investigation of a compound's metabolic stability in vitro typically involves incubating it with liver microsomes or hepatocytes to identify the resulting metabolites and determine the rate at which the parent compound is broken down. For Cannabicyclol (CBL), specific in vitro studies dedicated to its metabolic stability and the identification of its metabolites are not extensively documented in the scientific literature. gvbbiopharma.com

While research on other cannabinoids has identified numerous metabolites, particularly hydroxylated and carboxylated derivatives formed through Phase I and Phase II metabolic pathways, CBL's metabolic fate remains largely uncharacterized. frontiersin.orgnih.govrealmofcaring.orgnih.govpharmgkb.orgmdpi.comthepermanentejournal.orgwikipedia.org For instance, studies on CBD have identified a complex array of metabolites, including 7-OH-CBD and 7-COOH-CBD, formed via cytochrome P450 (CYP) enzymes. nih.govpharmgkb.orgthepermanentejournal.org Similarly, THC is primarily metabolized to 11-OH-THC and 11-nor-9-carboxy-THC. thepermanentejournal.orgwikipedia.org In contrast, the primary known formation pathway for CBL itself is through the chemical degradation of cannabichromene (B1668259) (CBC) rather than enzymatic biotransformation within a biological system. wikipedia.orgump.edu.plgvbbiopharma.com Consequently, the in vitro metabolic stability and the specific metabolites generated from CBL are subjects that require significant further investigation.

Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 Isoforms)

Understanding which enzyme systems, particularly the Cytochrome P450 (CYP) superfamily, are involved in a compound's metabolism is critical for predicting potential drug-drug interactions and understanding inter-individual variability in response. For this compound (CBL), direct research identifying the specific CYP isoforms responsible for its biotransformation is notably absent. gvbbiopharma.com

While cannabinoids like CBD and THC are well-established substrates for several CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4, no such specific enzymatic pathways have been elucidated for CBL. frontiersin.orgrealmofcaring.orgnih.govpharmgkb.orgthepermanentejournal.orgwikipedia.orgresearchgate.netclinicaltrials.govresearchgate.net The current understanding of CBL's origin points to its formation as a chemical degradation product of CBC, induced by external factors such as UV light or heat, rather than through enzymatic processes within the body. wikipedia.orgump.edu.plgvbbiopharma.com This suggests that its metabolic fate, if it undergoes enzymatic biotransformation, remains an open area of research. Without dedicated studies, the role of hepatic enzymes, including major CYP isoforms, in the metabolism of CBL cannot be definitively stated.

Pharmacokinetic Considerations in Preclinical Models (focus on absorption, distribution, and elimination pathways)

Comprehensive preclinical pharmacokinetic data for this compound (CBL), encompassing its absorption, distribution, metabolism, and excretion (ADME) pathways, are largely unavailable in the current scientific literature. gvbbiopharma.com The lipophilic nature of most cannabinoids, including CBL, generally dictates their pharmacokinetic behavior, suggesting potential for rapid absorption and distribution into lipid-rich tissues. mdpi.com

However, specific data regarding CBL's absorption rates, its extent of distribution across different tissues, its protein binding affinity, its metabolic clearance mechanisms, and its elimination half-life in preclinical models have not been established. gvbbiopharma.com For comparison, CBD exhibits low oral bioavailability (approximately 6% in humans) and a half-life of 18-32 hours, with primary elimination via feces. pharmgkb.orgthepermanentejournal.org THC, on the other hand, has a variable oral bioavailability (5-20%) and a longer half-life (1-3 days in occasional users), with elimination mainly through feces and urine. wikipedia.orgresearchgate.netymaws.com While CBL's lipophilicity might suggest similar general pharmacokinetic trends, empirical data specific to CBL's absorption, distribution, and elimination pathways in preclinical settings is critically needed to inform any potential therapeutic development or understanding of its biological impact.

Compound Name Index

The following table lists the chemical compounds and enzymes mentioned in this article:

| Compound Name | Abbreviation/Identifier |

| This compound | CBL |

| Cannabichromene | CBC |

| Cannabinol (B1662348) | CBN |

| Cannabigerol | CBG |

| Cannabidiol | CBD |

| Δ9-Tetrahydrocannabinol | Δ9-THC |

| Tetrahydrocannabivarin | THCV |

| Cannabidivarin | CBDV |

| Cannabielsoin | CBE |

| Cannabitriol | CBT |

| Cannabigerolic acid | CBGA |

| Cannabidiolic acid | CBDA |

| Cannabichromenic acid | CBCA |

| (−)-Δ9-tetrahydrocannabinolic acid | THCA |

| 7-Hydroxy-CBD | 7-OH-CBD |

| 7-Carboxy-CBD | 7-COOH-CBD |

| 7-Carboxycannabidiol | 7-carboxy-CBD |

| 6α-Hydroxy-CBD | 6α-OH-CBD |

| 6β-Hydroxy-CBD | 6β-OH-CBD |

| 4″-Hydroxy-CBD | 4″-OH-CBD |

| 1″-Hydroxy-CBD | 1″-OH-CBD |

| 2″-Hydroxy-CBD | 2″-OH-CBD |

| 3″-Hydroxy-CBD | 3″-OH-CBD |

| 5″-Hydroxy-CBD | 5″-OH-CBD |

| 8,9-dihydro-7-COOH-CBD | HU-445 |

| 8,9-dihydro-7-OH-CBD | HU-446 |

| 11-Hydroxy-THC | 11-OH-THC |

| 11-nor-9-carboxy-THC | THC-COOH |

| AM1220 | AM1220 |

| UR-144 | UR-144 |

| Caffeine | Caffeine |

| Omeprazole | Omeprazole |

| Losartan | Losartan |

| Dextromethorphan | Dextromethorphan |

| Midazolam | Midazolam |

| Clobazam | Clobazam |

| Norclobazam | Norclobazam |

| Hexobarbital | Hexobarbital |

| SR144528 | SR144528 |

| HU-331 | HU-331 |

| Met-enkephalin | Met-enkephalin |

| MAO-B | MAO-B |

| PPARγ | PPARγ |

| FOXO-1 | FOXO-1 |

| PEPCK | PEPCK |

| G6Pase | G6Pase |

| CPT-1 | CPT-1 |

| GPR55 | GPR55 |

| GPR119 | GPR119 |

| TRPV1 | TRPV1 |

| TRP receptors | TRP receptors |

| Cytochrome P450 1A1 | CYP1A1 |

| Cytochrome P450 1A2 | CYP1A2 |

| Cytochrome P450 1B1 | CYP1B1 |

| Cytochrome P450 2A9 | CYP2A9 |

| Cytochrome P450 2B6 | CYP2B6 |

| Cytochrome P450 2C19 | CYP2C19 |

| Cytochrome P450 2C9 | CYP2C9 |

| Cytochrome P450 2C8 | CYP2C8 |

| Cytochrome P450 2D6 | CYP2D6 |

| Cytochrome P450 2E1 | CYP2E1 |

| Cytochrome P450 2J2 | CYP2J2 |

| Cytochrome P450 3A4 | CYP3A4 |

| Cytochrome P450 3A5 | CYP3A5 |

| Cytochrome P450 3A7 | CYP3A7 |

| Cytochrome P450 3A | CYP3A |

| Cytochrome P450 reductase | Cytochrome P450 reductase |

| Cytochrome P450 (general) | CYP450 |

| UDP-glucuronosyltransferase 1A7 | UGT1A7 |

| UDP-glucuronosyltransferase 1A9 | UGT1A9 |

| UDP-glucuronosyltransferase 2B7 | UGT2B7 |

Table 2: Research Status of Metabolic Fate and Biotransformation for CBL vs. CBD/THC

| Research Area | This compound (CBL) | Cannabidiol (CBD) | Δ9-Tetrahydrocannabinol (THC) |

| 6.1. in vitro Metabolic Stability and Metabolite Identification | Data Not Available: Specific in vitro metabolic stability and metabolite identification studies for CBL are not extensively reported. gvbbiopharma.com CBL's primary known formation is chemical degradation of CBC. | Well-Characterized: Numerous studies identify multiple hydroxylated and carboxylated metabolites formed by liver microsomes and CYP enzymes. frontiersin.orgnih.govrealmofcaring.orgnih.govpharmgkb.orgmdpi.comthepermanentejournal.org | Well-Characterized: Metabolized to 11-OH-THC and 11-nor-9-carboxy-THC by CYP enzymes. thepermanentejournal.orgwikipedia.orgresearchgate.netymaws.com |

| 6.2. Enzyme Systems Involved (e.g., CYP Isoforms) | Data Not Available: Specific CYP isoforms responsible for CBL biotransformation are not identified. Formation is primarily described as chemical degradation. wikipedia.orgump.edu.plgvbbiopharma.com | Identified: Primarily metabolized by CYP2C19, CYP2C9, and CYP3A4, among others. frontiersin.orgnih.govrealmofcaring.orgnih.govpharmgkb.orgthepermanentejournal.orgwikipedia.org | Identified: Primarily metabolized by CYP2C9, CYP2C19, and CYP3A4. frontiersin.orgthepermanentejournal.orgwikipedia.orgresearchgate.netresearchgate.netymaws.com |

| 6.3. Preclinical Pharmacokinetics (Absorption, Distribution, Elimination) | Data Not Available: Specific preclinical data on absorption, distribution, and elimination pathways for CBL are lacking. gvbbiopharma.com | Characterized: Low oral bioavailability (approx. 6%), extensive hepatic metabolism, primarily fecal excretion. Half-life 18-32 hours. pharmgkb.orgthepermanentejournal.org | Characterized: Variable oral bioavailability (approx. 5-20%), rapid distribution, extensive hepatic metabolism, fecal/renal excretion. Half-life 1-3 days (occasional users). wikipedia.orgresearchgate.netymaws.com |

Structure Activity Relationship Sar Studies of Cannabicyclol and Analogues

Impact of Structural Features on Receptor Binding and Ligand Efficacy

The interaction of CBL with the endocannabinoid system's primary receptors, cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), has been a subject of investigation, though findings indicate a limited direct engagement. Generally, CBL is reported to exhibit low affinity for both CB1 and CB2 receptors leafwell.comacslab.comnih.gov. Some research suggests that CBL may not bind directly to these receptors but could potentially modulate their sensitivity, thereby influencing the effects of other cannabinoids acslab.com.

In contrast to its weak interaction with cannabinoid receptors, CBL has demonstrated a significant and unexpected pharmacological activity as a potent positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT1A receptor researchgate.net. This finding highlights that CBL's therapeutic potential may extend beyond the endocannabinoid system, interacting with other key neurotransmitter pathways.

General SAR principles for other cannabinoids provide context for understanding potential structural influences on receptor binding and efficacy:

Alkyl Side Chain Length: For classical cannabinoids like THC, the length of the alkyl side chain at the C-3 position is critical. Shorter chains (e.g., propyl in THCV) reduce potency compared to longer chains (e.g., pentyl in THC), with hexyl, heptyl, or octyl chains generally increasing affinity and potency for CB1 and CB2 receptors nih.gov. Hydroxyalkyl side chains of three to four carbons have also been associated with optimal binding affinity and analgesic activity in related compounds nih.gov.

Structural Scaffolds: The core tricyclic structure of cannabinoids is important, but certain modifications, such as the presence of the pyran ring, have been found not to be strictly required for cannabinoid activity nih.gov.

Stereochemistry: The stereochemical configuration of a cannabinoid can significantly impact its efficacy. For example, (−)-CBC isomers exhibit higher efficacy at CB receptors and interact with more residues within the CB2 receptor binding pocket compared to their (+)-counterparts biorxiv.org.

While direct SAR studies specifically detailing structural modifications of CBL for cannabinoid receptor binding are limited, its identified activity as a 5-HT1A PAM suggests that targeted structural alterations could be explored to enhance this specific interaction or to identify novel receptor engagements.

Table 1: Comparative Receptor Affinity and Modulation of Selected Phytocannabinoids

| Cannabinoid | CB1 Affinity | CB2 Affinity | Notes on Efficacy/Modulation | Source(s) |

| THC | High | High | Partial agonist at both receptors. | frontiersin.orgnih.govmdpi.comnih.gov |

| CBD | Low | Low | Antagonist or negative allosteric modulator at CB1; CB2 antagonist. | frontiersin.orgnih.govmdpi.comnih.gov |

| CBN | Moderate | Moderate | Generally low affinity for CB1/CB2 receptors. | leafwell.comnih.gov |

| CBC | Low to Moderate | Moderate to High | CB2-preferring agonist. | biorxiv.orgresearchgate.net |

| CBL | Low | Low | Exhibits low affinity for CB1/CB2 receptors. May influence receptor sensitivity. Potent positive allosteric modulator of 5-HT1A. | leafwell.comacslab.comnih.govresearchgate.net |

Design and Synthesis of Novel Cannabicyclol Analogues and Derivatives

The design and synthesis of novel cannabinoid analogues, including those related to CBL, follow established medicinal chemistry principles aimed at optimizing pharmacological profiles. These strategies typically involve modifying the core chemical structure of known cannabinoids to enhance receptor affinity, selectivity, efficacy, or to introduce new biological activities.

Key approaches in analogue design and synthesis include:

Structural Modifications: Alterations can be made to various parts of the cannabinoid scaffold. This includes modifying the alkyl side chain length and branching, changing the ring system (e.g., saturation of double bonds, altering ring sizes), or introducing new functional groups such as hydroxyl, carbonyl, or nitrogen-containing moieties nih.govnih.govolemiss.edumdpi.comgoogle.comnih.govresearchgate.net.

Targeting Specific Receptors: For instance, etherification of the phenolic group has been explored to decrease CB1 affinity while preserving CB2 binding, aiming for CB2 selectivity olemiss.edu.

Introduction of Novel Moieties: Research has involved derivatizing existing cannabinoid frameworks, such as CBD, by introducing Schiff base moieties (e.g., semicarbazide, aminoguanidine) to explore antioxidant properties mdpi.comnih.gov. Mannich-type reactions have also been employed to incorporate tertiary amino groups into CBD and CBG, potentially enhancing antiviral, antiproliferative, and antibacterial activities nih.gov.

Stereoselective Synthesis: Given the influence of stereochemistry on cannabinoid activity, the synthesis of specific enantiomers or diastereomers is a crucial aspect of analogue development biorxiv.org.

Total and Partial Synthesis: Methods for the total synthesis of CBL and its analogues have been reported in the literature researchgate.net. Furthermore, the synthesis of analogues with specific modifications, such as haloalkyl or hydroxyalkyl groups, has been described in patent literature, indicating efforts to create structurally diverse CBL derivatives google.com. The hydrogenation of cannabinoids to produce saturated analogues, like hexahydrocannabinols (HHC), also represents a synthetic strategy to explore modified pharmacological properties mdpi.comchemrxiv.org.

While specific SAR-driven synthesis pathways for CBL analogues are not extensively detailed in the provided snippets, the general methodologies applied to other cannabinoids provide a framework for future research in this area.

Preclinical Evaluation of Analogues for Modified Pharmacological Profiles

Preclinical evaluation is essential for characterizing the pharmacological effects of novel cannabinoid analogues and understanding how structural modifications translate into altered biological activities.

For CBL itself, preclinical studies have revealed significant activity beyond the endocannabinoid system. Notably, CBL has been identified as a potent positive allosteric modulator (PAM) of the serotonin 5-HT1A receptor researchgate.net. This discovery suggests potential therapeutic applications in areas modulated by serotonin, such as mood and anxiety disorders, and feeding behaviour. In one study, a synthesized analogue (VA012) based on a hit compound demonstrated dose-dependent enhancement of serotonin efficacy and feeding inhibition in rodents researchgate.net. Additionally, CBL has shown potential in blocking SARS-CoV-2 cell fusion researchgate.net.

Based on its structural similarity to CBC and CBN, CBL is also hypothesized to possess anti-inflammatory, antibacterial, neurogenic, and antiemetic properties leafwell.comacslab.com.

The preclinical evaluation of cannabinoid analogues generally focuses on assessing their efficacy, selectivity, and potential therapeutic benefits in various disease models:

Anti-inflammatory and Antioxidant Activities: Derivatives of CBD have been synthesized and evaluated for their anti-inflammatory and antioxidant potential, with some showing promising results in inhibiting inflammatory mediators mdpi.comnih.govscielo.br.

Neuropathic Pain and Neurological Disorders: Analogues of CBD have been studied for their effects on chemotherapy-induced peripheral neuropathy (CIPN), with some analogues demonstrating the ability to both prevent and reverse established sensitivity nih.gov. Research into CB2-selective analogues also aims to address neurodegenerative diseases olemiss.eduresearchgate.net.

Modified Receptor Interactions: Preclinical testing is crucial for confirming how structural changes affect receptor binding and functional activity. For instance, modifications to CBD have been explored to improve its interaction with various targets, including cannabinoid receptors and G-protein coupled receptors (GPCRs) nih.gov.

The identification of CBL's activity at the 5-HT1A receptor provides a specific target for preclinical evaluation of its analogues, aiming to develop compounds with optimized modulatory effects on serotonin pathways.

Emerging Research Areas and Future Directions for Cannabicyclol

Strategies for Enhanced Cannabicyclol Production in Cannabis sativa Cultivars and Heterologous Systems (e.g., Yeast, Microalgae)

The low natural abundance of CBL in Cannabis sativa presents a challenge for comprehensive research and potential therapeutic development. Consequently, strategies for enhancing its production are being investigated, focusing on both optimizing cultivation of specific C. sativa cultivars and employing biotechnological approaches through heterologous systems. Metabolic engineering and synthetic biology offer promising avenues for producing cannabinoids, including minor ones like CBL, in microbial hosts such as yeast or bacteria, and in plant cell cultures researchgate.netnih.govresearchgate.netmdpi.com. These approaches involve identifying and engineering the key biosynthetic enzymes and pathways responsible for cannabinoid synthesis. While significant progress has been made in producing major cannabinoids like CBD and CBG in heterologous systems, the specific pathways and optimization strategies for CBL production are still emerging areas of research researchgate.netmdpi.comfrontiersin.org. Challenges include pathway complexity, potential toxicity of intermediates to host cells, and optimizing bioprocesses for yield and scalability researchgate.netfrontiersin.org.

| Host System | Targeted Metabolites | Key Engineering Strategies | CBL Production Status |

| Yeast | Cannabinoids (e.g., CBDA, CBGA, CBD) | Introduction of MEP pathway, GPP pathway, polyketide synthesis, and cyclization enzymes researchgate.netmdpi.comfrontiersin.org | Emerging / Under development |

| Microbial Systems (Bacteria) | Cannabinoids | Similar to yeast; pathway reconstruction and enzyme optimization | Emerging / Under development |

| Plant Cell Cultures | Cannabinoids | Cell suspension culture, hairy root culture; pathway engineering | Emerging / Under development |

| Cannabis sativa Cultivars | Optimized cannabinoid profiles | Selective breeding, genetic modification for enhanced expression of specific enzymes | Ongoing optimization for various cannabinoids |

Development of Advanced in vitro and in vivo Research Models for Mechanistic Elucidation

Understanding the precise mechanisms of action for CBL requires sophisticated research models. Current research on cannabinoids broadly utilizes in vitro assays, such as those assessing receptor binding (e.g., CB1, CB2), enzyme inhibition, and cellular signaling pathways (e.g., cAMP assays, β-arrestin assays), as well as in vivo animal models to evaluate physiological effects mdpi.comencyclopedia.pub. For CBL specifically, advanced in vitro models could involve cell lines that endogenously express cannabinoid receptors or primary human cells to more accurately reflect physiological conditions mdpi.com. Furthermore, the development of robust in vivo models is crucial for establishing CBL's pharmacokinetic and pharmacodynamic profiles, assessing its efficacy in disease models, and elucidating its metabolic fate mdpi.com. Research into novel in vitro and in vivo models is essential for detailed mechanistic studies of CBL's potential anti-inflammatory, analgesic, and neuroprotective properties rethink-rx.com.

| Research Model Type | Specific Applications/Assays | Relevance to CBL Mechanistic Elucidation |

| In vitro Models | Receptor binding assays (CB1, CB2) | Assessing direct interaction with endocannabinoid system mdpi.com |

| Cellular signaling pathway analysis (e.g., cAMP, β-arrestin) | Elucidating downstream effects mdpi.com | |

| Enzyme inhibition assays | Investigating interactions with metabolic enzymes | |

| Neuronal cell cultures | Studying neuroprotective effects rethink-rx.com | |

| Immune cell cultures | Investigating anti-inflammatory mechanisms rethink-rx.com | |

| In vivo Models | Animal models (e.g., rodent models) | Assessing pharmacokinetic and pharmacodynamic profiles mdpi.com |

| Evaluating therapeutic efficacy in disease models (e.g., inflammation, pain) rethink-rx.com | ||

| Studying metabolic pathways and distribution |

Methodological Advancements in this compound Analysis and Quantification

Accurate and sensitive analytical methods are fundamental for the identification, quantification, and characterization of CBL in various matrices, including plant material, extracts, and finished products. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS) detectors such as LC-MS/MS, are considered state-of-the-art techniques for cannabinoid analysis scielo.brmdpi.comrsc.orgljmu.ac.ukd-nb.info. These methods offer high sensitivity, selectivity, and the ability to distinguish between various cannabinoids, including CBL ljmu.ac.uk. Gas chromatography coupled with mass spectrometry (GC-MS) is also widely used, though it can sometimes lead to decarboxylation of acidic cannabinoids due to high temperatures, which is less of a concern for CBL as it is a neutral cannabinoid scielo.brmdpi.comd-nb.info. Methodological advancements are continually being made to improve accuracy, reduce detection limits (LOD/LOQ), enhance throughput, and address matrix effects in complex samples scielo.brmdpi.comrsc.org.

| Analytical Technique | Common Detectors | Application to CBL | Advantages | Disadvantages |

| HPLC (High-Performance Liquid Chromatography) | UV-DAD, PDA, ESI-MS/MS | Quantification and identification in extracts and products ljmu.ac.uk | Widely applicable, good separation | Can be slower than UPLC |

| UPLC (Ultra-Performance Liquid Chromatography) | UV-DAD, ESI-MS/MS | Sensitive quantification and identification ljmu.ac.uk | Faster, higher resolution | Requires specialized equipment |

| GC-MS (Gas Chromatography-Mass Spectrometry) | MS, FID | Identification and quantification | Good for volatile compounds (terpenes) | Potential for decarboxylation of acidic cannabinoids |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Triple Quadrupole | Highly sensitive and selective quantification of CBL and other cannabinoids scielo.brrsc.orgljmu.ac.uk | High specificity, low detection limits | Can be complex and costly |

Addressing Research Barriers and Regulatory Landscape Implications for Academic Study

Conducting academic research on cannabis and its constituents, including CBL, faces significant hurdles primarily stemming from its legal status and associated regulatory frameworks. In many jurisdictions, particularly the United States, cannabis remains a Schedule I controlled substance, imposing stringent regulations on its cultivation, possession, and research nih.govresearchgate.netucsd.edu. Navigating these regulations involves multiple layers of approval from bodies such as the Drug Enforcement Administration (DEA), Food and Drug Administration (FDA), and institutional review boards, which can lead to substantial delays and discourage research efforts nih.govresearchgate.netrealmofcaring.org. Furthermore, obtaining consistent and standardized study materials can be challenging, and funding limitations often restrict the scope and duration of research projects researchgate.netrealmofcaring.org. These barriers collectively impede the systematic investigation of compounds like CBL, hindering the generation of comprehensive scientific data needed to understand their therapeutic potential and inform clinical practice ucsd.edumdpi.com. Collaborative efforts between researchers, regulatory agencies, and policymakers are essential to streamline research processes and foster a more conducive environment for academic study.

| Barrier Type | Specific Challenges | Impact on CBL Research |

| Regulatory Status | Schedule I classification (e.g., in the US) nih.govresearchgate.netucsd.edu | Restricts access to materials, requires extensive licensing and approvals nih.govucsd.edurealmofcaring.org |

| Complex approval processes (DEA, FDA, IRB) nih.govrealmofcaring.org | Significant delays in study initiation and execution | |

| Funding and Resources | Limited grant availability for cannabis research researchgate.netrealmofcaring.org | Constrains the scale and depth of studies |

| Material Sourcing | Difficulty in obtaining standardized, high-quality study materials researchgate.netrealmofcaring.org | Affects reproducibility and comparability of results |

| Methodological Challenges | Need for advanced analytical techniques for minor cannabinoids scielo.brmdpi.comljmu.ac.uk | Requires specialized equipment and expertise |

| Data Interpretation | Lack of extensive clinical data for minor cannabinoids like CBL rethink-rx.com | Limits the ability to draw definitive conclusions |

Q & A

Q. What is the molecular basis for Cannabicyclol’s non-psychoactive properties, and how does its structure differ from psychoactive cannabinoids like THC?

this compound lacks the double-bond structure (e.g., Δ9 or Δ8 positions) present in THC, which is critical for binding to CB1 receptors and inducing psychoactivity . Structural elucidation via nuclear magnetic resonance (NMR) and X-ray crystallography confirms its bicyclic configuration, which minimizes receptor affinity . Researchers should prioritize comparative structural analyses using these techniques to validate differences between CBL and THC analogs.

Q. How is this compound biosynthesized in cannabis, and what environmental factors influence its formation?

CBL is a degradation product of cannabichromene (CBC), formed via oxidation and photochemical reactions under UV light or prolonged heat exposure . To study this pathway, researchers should design controlled degradation experiments using high-performance liquid chromatography (HPLC) to quantify CBC-to-CBL conversion rates under varying light, temperature, and oxygen conditions .

Q. What are the current limitations in isolating this compound for experimental studies?

CBL occurs in trace amounts (<0.1% dry weight) in most cannabis strains, necessitating advanced purification methods such as preparative chromatography or supercritical fluid extraction . Researchers should document extraction yields and purity levels using mass spectrometry (LC-MS) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in preliminary data suggesting anti-inflammatory potential for CBL despite the absence of pharmacological studies?

Discrepancies may arise from undetected impurities in CBL samples or synergistic effects with other cannabinoids. To address this, employ in vitro models (e.g., macrophage or microglial cell lines) with rigorous controls, including pure CBL isolates and cannabinoid receptor antagonists (e.g., SR141716A for CB1). Replicate studies under blinded conditions to minimize bias .

Q. What experimental frameworks are suitable for investigating this compound’s role in the entourage effect?

Design combinatorial assays testing CBL with THC, CBD, or terpenes in neuronal or immune cell models. Use dose-response matrices and statistical tools (e.g., synergy scores via the Chou-Talalay method) to quantify interactions. Include pharmacokinetic analyses to assess bioavailability .

Q. How can researchers overcome the lack of standardized pharmacological data for CBL?

Propose a multi-institutional consortium to establish baseline in vivo toxicity and efficacy profiles. Prioritize rodent models for neuroinflammation or chronic pain, using standardized CBL doses (e.g., 1–10 mg/kg). Share raw data via open-access repositories to facilitate meta-analyses .

Q. What methodological gaps exist in current structural-activity relationship (SAR) studies of CBL analogs?

Existing SAR data are limited to computational docking studies. Validate hypotheses via site-directed mutagenesis of CB1/CB2 receptors and binding assays with synthetic CBL derivatives (e.g., hydroxylated or halogenated variants). Cross-reference results with quantum mechanical simulations to refine predictive models .

Methodological Guidance

Q. How should researchers design studies to account for CBL’s instability in storage?

Store CBL in amber vials under inert gas (e.g., argon) at −80°C. Conduct stability tests using accelerated degradation protocols (e.g., 40°C/75% relative humidity) and monitor purity via HPLC-UV at regular intervals. Report storage conditions transparently in publications .

Q. What statistical approaches are recommended for analyzing low-concentration CBL data?

Use non-parametric tests (e.g., Mann-Whitney U) for skewed datasets and bootstrap resampling to estimate confidence intervals. For omics-level data (e.g., transcriptomics), apply false discovery rate (FDR) corrections to mitigate Type I errors .

Q. How can interdisciplinary collaboration enhance CBL research?

Partner with organic chemists for synthetic CBL production, pharmacologists for receptor profiling, and data scientists for machine learning-driven SAR predictions. Leverage shared funding mechanisms (e.g., NIH R01 grants) to support cross-functional teams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.